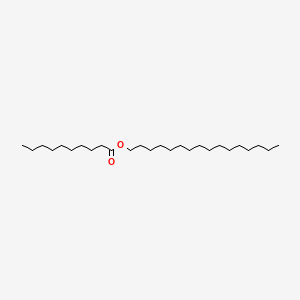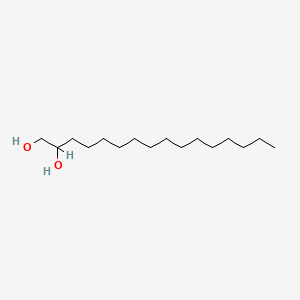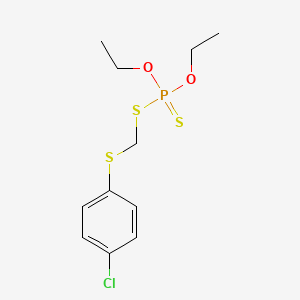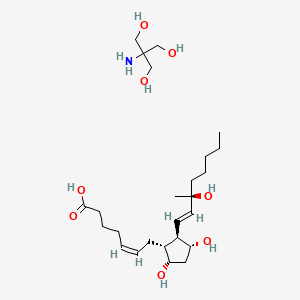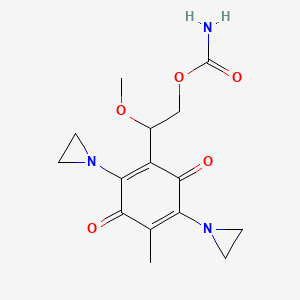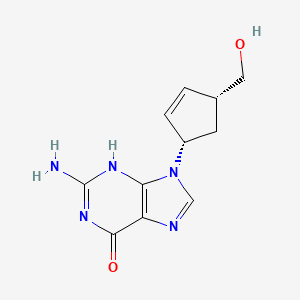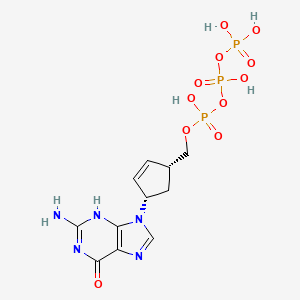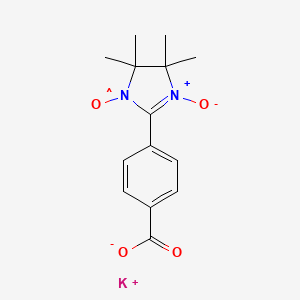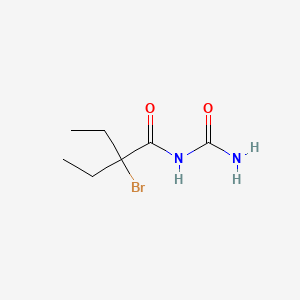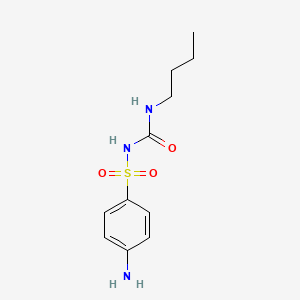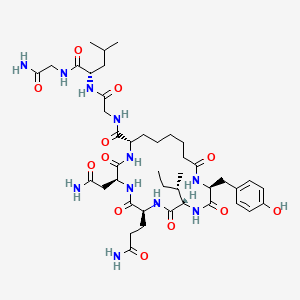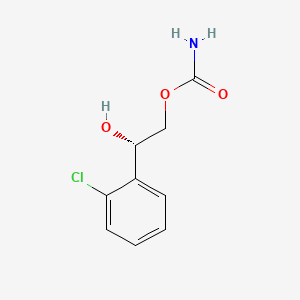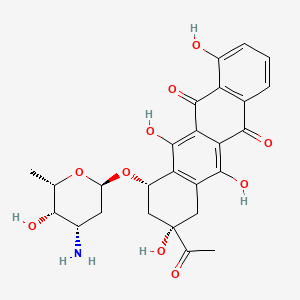![molecular formula C4H12NO3P B1668507 [(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid CAS No. 133345-68-3](/img/structure/B1668507.png)
[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CGP 44532 a GABAB receptor agonist. CGP 44532 is hedonically neutral and reduces cocaine-induced enhancement of reward.
Aplicaciones Científicas De Investigación
Metabolic Disorder Studies
A metabolic disorder characterized by excessive excretion of β-alanine, 3-hydroxypropionic acid, R- and S-3-amino and 3-hydroxyisobutyric acids, and S-2-(hydroxymethyl)butyric acid, potentially due to deficient activities of malonic, methylmalonic, and ethylmalonic semialdehyde dehydrogenases, has been identified. This disorder suggests that both R- and S-methylmalonic semialdehydes might be equally affected, indicating a possible relation to the metabolism of [(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid or its derivatives (Pollitt, Green, & Smith, 1985).
Neurological Studies
The clinical features and outcomes of patients with antibodies to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) have been documented, showing various neurological manifestations such as limbic encephalitis and multifocal/diffuse encephalopathy. This suggests a potential interest in the role of similar compounds or derivatives in neurological conditions and autoimmune encephalitis (Höftberger et al., 2015).
Metabolic Pathway Characterization
The molecular characterization of methylmalonate semialdehyde dehydrogenase deficiency, which involves the metabolism of compounds similar to [(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid, highlights the importance of understanding the metabolic pathways and potential disruptions in the L-valine catabolic pathway (Chambliss et al., 2000).
Study of Organic Acidurias
Investigating classical organic acidurias, such as methylmalonic aciduria, propionic aciduria, and isovaleric aciduria, and their impact on neurological outcomes, may shed light on related metabolic disorders and the role of similar compounds or derivatives in these conditions (Nizon et al., 2013).
Propiedades
Número CAS |
133345-68-3 |
|---|---|
Nombre del producto |
[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid |
Fórmula molecular |
C4H12NO3P |
Peso molecular |
153.12 g/mol |
Nombre IUPAC |
[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid |
InChI |
InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)/t4-/m1/s1 |
Clave InChI |
FUUPFUIGNBPCAY-SCSAIBSYSA-N |
SMILES isomérico |
CP(=O)(C[C@@H](CN)O)O |
SMILES |
CP(=O)(CC(CN)O)O |
SMILES canónico |
CP(=O)(CC(CN)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-amino-2-(S)-hydroxypropyl-methyl-phosphinic acid CGP 44532 CGP-44532 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



